molecular formula C18H20N2O2S B2522891 1-(mesitylsulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole CAS No. 349137-66-2

1-(mesitylsulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B2522891
CAS No.: 349137-66-2
M. Wt: 328.43
InChI Key: ZGGRWLTVNMZDCA-UHFFFAOYSA-N
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Description

1-(Mesitylsulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is a compound belonging to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a mesitylsulfonyl group and two methyl groups attached to the benzoimidazole core. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Preparation Methods

The synthesis of 1-(mesitylsulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of mesitylsulfonyl chloride with 5,6-dimethyl-1H-benzo[d]imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(Mesitylsulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The mesitylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amines .

Comparison with Similar Compounds

1-(Mesitylsulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5,6-dimethyl-1-(2,4,6-trimethylphenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-11-6-14(4)18(15(5)7-11)23(21,22)20-10-19-16-8-12(2)13(3)9-17(16)20/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGRWLTVNMZDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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